

Spectroscopic Profile of 5-Hydroxyisatoic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxy isatoic anhydride

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This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxyisatoic anhydride (5-HIA), a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. Due to the limited availability of directly published complete spectra for 5-Hydroxyisatoic anhydride, this document presents a detailed analysis based on the known spectroscopic data of the parent compound, Isatoic Anhydride, and established principles of spectroscopy. The influence of the 5-hydroxy substituent on the spectral characteristics is discussed in detail.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 5-Hydroxyisatoic anhydride and its parent compound, Isatoic Anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Isatoic Anhydride	DMSO-d ₆	11.8	br s	-	N-H
7.92	d	7.9	H-4		
7.75	t	7.7	H-6		
7.26	d	8.2	H-7		
7.16	t	7.5	H-5		
5-Hydroxyisatoic Anhydride (Predicted)	DMSO-d ₆	~11.7	br s	-	N-H
~10.0	s	-	OH		
~7.4	d	~2.0	H-4		
~7.0	dd	~8.5, 2.0	H-6		
~7.1	d	~8.5	H-7		

Note: Predicted shifts for 5-Hydroxyisatoic anhydride are based on the additive effects of a hydroxyl group on the aromatic ring of Isatoic Anhydride.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
5-Hydroxyisatoic Anhydride (Predicted)	DMSO-d ₆	~162	C=O (anhydride)
~155	C-5		
~148	C=O (carbamate)		
~135	C-3a		
~120	C-7		
~118	C-6		
~115	C-7a		
~110	C-4		

Note: Predicted shifts are based on typical values for aromatic ethers and the parent Isatoic Anhydride structure.

Infrared (IR) Spectroscopy

Table 3: FT-IR Absorption Data

Compound	Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
Isatoic Anhydride	N-H Stretch	3200-3000	Medium
C=O Stretch (Anhydride, Asymmetric)	~1770	Strong	Broad
C=O Stretch (Anhydride, Symmetric)	~1730	Strong	
C=O Stretch (Carbamate)	~1680	Strong	
C-O-C Stretch	1300-1200	Strong	
5-Hydroxyisatoic Anhydride (Predicted)	O-H Stretch (Phenolic)	3400-3200	
N-H Stretch	3200-3000	Medium	
C=O Stretch (Anhydride, Asymmetric)	~1770	Strong	
C=O Stretch (Anhydride, Symmetric)	~1730	Strong	
C=O Stretch (Carbamate)	~1680	Strong	
C-O-C Stretch	1300-1200	Strong	
C-O Stretch (Phenolic)	~1250	Strong	

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	[M] ⁺⁺ (m/z)	Key Fragmentation Peaks (m/z)
Isatoic Anhydride	EI	163	119 ([M-CO ₂] ⁺⁺), 92, 65
5-Hydroxyisatoic Anhydride	EI	179	135 ([M-CO ₂] ⁺⁺), 108, 80

Experimental Protocols

NMR Spectroscopy

Objective: To determine the chemical structure and proton/carbon environment of 5-Hydroxyisatoic anhydride.

Methodology:

- **Sample Preparation:** A 5-10 mg sample of 5-Hydroxyisatoic anhydride is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical to ensure the solubility of the compound and to avoid interference from solvent protons.
- **Instrumentation:** A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR, is used.
- **Data Acquisition:**
 - For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
 - For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (DMSO- d_6 at 2.50 ppm for 1H and 39.52 ppm for ^{13}C).

FT-IR Spectroscopy

Objective: To identify the functional groups present in 5-Hydroxyisatoic anhydride.

Methodology:

- **Sample Preparation:** As a solid, the sample can be prepared using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the KBr pellet holder (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm^{-1}).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 5-Hydroxyisatoic anhydride.

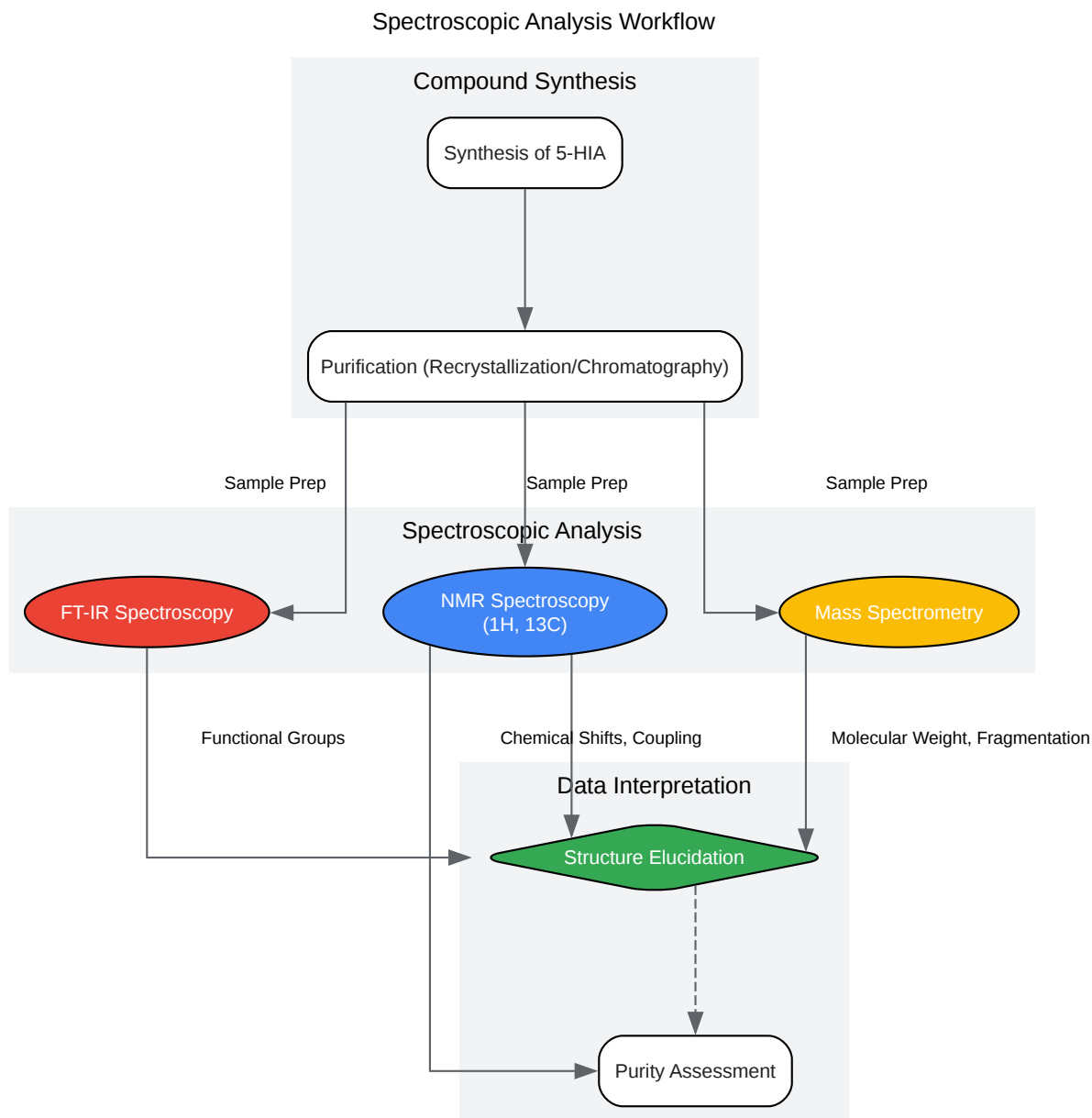
Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
- **Ionization:** Electron Impact (EI) ionization is a common method for this type of compound. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or other suitable detector records the abundance of each ion.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like 5-Hydroxyisatoic anhydride.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-Hydroxyisatoic anhydride.

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